molecular formula C42H38F6N2O4 B11821085 bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate

bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate

Cat. No.: B11821085
M. Wt: 748.7 g/mol
InChI Key: ZNHRDBZZBROWMJ-HHGWJHHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic addition of imine substrates catalyzed by BINOL-based chiral phosphoric acids . The reaction conditions often include room temperature and the use of solvents like chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The trifluoromethyl groups enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate is unique due to its specific arrangement of phenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C42H38F6N2O4

Molecular Weight

748.7 g/mol

IUPAC Name

bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C42H38F6N2O4/c1-27(29-19-23-33(24-20-29)41(43,44)45)49-39(3,31-13-7-5-8-14-31)53-37(51)35-17-11-12-18-36(35)38(52)54-40(4,32-15-9-6-10-16-32)50-28(2)30-21-25-34(26-22-30)42(46,47)48/h5-28,49-50H,1-4H3/t27-,28-,39-,40-/m1/s1

InChI Key

ZNHRDBZZBROWMJ-HHGWJHHPSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N[C@@](C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)O[C@](C)(C4=CC=CC=C4)N[C@H](C)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC(C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)OC(C)(C4=CC=CC=C4)NC(C)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.